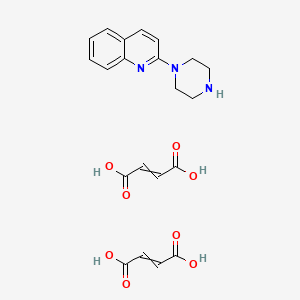

Bis(butenedioic acid); quipazine

Description

Historical Context of Quipazine (B1207379) Research and Initial Characterization

The initial interest in quipazine was driven by the search for novel antidepressant medications. By 1971, it was being described as an antidepressant-like agent. wikipedia.org Early pharmacological studies aimed to characterize its mechanism of action, with research pointing towards its interaction with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system. These pioneering investigations laid the groundwork for its future use as a serotonergic agent. Studies from this era began to reveal its effects on behaviors thought to be modulated by serotonin, such as motor activity and responses to pain stimuli. For instance, early research demonstrated that quipazine could induce certain serotonergic-like behaviors in animal models.

Evolution of Quipazine's Research Utility as a Serotonergic Agent

The true research utility of quipazine began to blossom as the understanding of the serotonin system grew more sophisticated with the identification of multiple 5-HT receptor subtypes. Quipazine's non-selective nature, initially a potential drawback for a therapeutic drug, became a significant advantage for researchers. It served as a broad-spectrum serotonergic agonist, allowing for the general study of serotonin-mediated effects.

A pivotal shift in its application came with the ability to use it in conjunction with more selective antagonists to parse the specific roles of different 5-HT receptors. For example, its effects could be challenged with antagonists for the 5-HT2A or 5-HT3 receptors to determine which receptor subtype was mediating a particular physiological or behavioral response. This approach was instrumental in early efforts to map the functional significance of these receptors in the central nervous system. Research demonstrated that quipazine binds to multiple 5-HT receptors, including the 5-HT2 and 5-HT3 subtypes, and acts as an agonist at both. publish.csiro.au

Scope and Significance of Quipazine in Contemporary Neurobiological Investigations

In modern neuroscience, quipazine continues to be a relevant tool, particularly in studies investigating serotonergic modulation of behavior and neural circuits. Its ability to act as an agonist at multiple serotonin receptors, especially 5-HT2A and 5-HT3 receptors, makes it a valuable pharmacological probe. nih.gov

One significant area of contemporary research is in the study of locomotion. Quipazine has been used extensively to induce and study locomotor-like activity in animal models, particularly in the context of spinal cord injury research. nih.govnih.gov These studies often utilize quipazine to activate spinal locomotor circuits, helping to unravel the complex role of serotonin in motor control. nih.gov

Furthermore, quipazine has gained prominence in psychedelic research. Due to its agonistic activity at the 5-HT2A receptor, the primary target for classic psychedelics, quipazine can induce psychedelic-like effects in animals, such as the head-twitch response in rodents. nih.govacs.org This has led to its use as a model compound to study the neurobiology of psychedelics and to explore novel chemical scaffolds that can elicit these effects. nih.gov The ongoing investigation into quipazine's psychedelic properties, and how they are modulated by its activity at other receptors like 5-HT3, remains an active area of research. nih.govpsychedelicreview.com

Research Findings on Quipazine

Detailed research has elucidated the binding affinities and functional effects of quipazine at various serotonin receptors, providing a foundation for its use as a research tool.

Quipazine Binding Affinity at Serotonin Receptors

The following table summarizes the binding affinity of quipazine for various human serotonin receptor subtypes, expressed as the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 160 |

| 5-HT1B | 40 |

| 5-HT1D | 50 |

| 5-HT2A | 32 |

| 5-HT2B | 4.0 |

| 5-HT2C | 13 |

| 5-HT3 | 3.2 |

| 5-HT5A | 100 |

| 5-HT6 | 200 |

| 5-HT7 | 80 |

Data sourced from various scientific publications.

Key Electrophysiological and Behavioral Research Findings

Electrophysiological studies have provided direct evidence for quipazine's action on serotonin neurons. For instance, research has shown that quipazine can modulate the firing rate of serotonin-containing neurons in the dorsal raphe nucleus.

Behavioral studies in animal models have been crucial in characterizing the functional effects of quipazine. A notable and widely studied effect is the induction of the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like activity. nih.govacs.org Studies have shown that this effect can be blocked by 5-HT2A receptor antagonists. acs.org Additionally, quipazine has been observed to influence locomotor activity, with some studies reporting a time-dependent increase in activity in familiar environments. queensu.ca

Structure

2D Structure

Properties

IUPAC Name |

but-2-enedioic acid;2-piperazin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOSOCRJSSWBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Interactions

Agonistic Profile at Serotonin (B10506) Receptors

Quipazine's interaction with serotonin receptors is multifaceted, exhibiting varying degrees of agonism across different receptor subtypes. This broad-spectrum activity contributes to its complex and diverse pharmacological effects.

Serotonin 5-HT1 Receptor Subtype Interactions

Quipazine (B1207379) displays notable interactions with several 5-HT1 receptor subtypes. Studies have shown that it possesses affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov Specifically, research indicates that quipazine has similar potency at both 5-HT1B and 5-HT1C receptors. nih.gov However, it does not show significant selectivity for any single 5-HT1 receptor subtype, with one study noting that the related compound 1-NP (1-(1-naphthyl)piperazine) did not discriminate between the four 5-HT1 receptor subtypes investigated. nih.gov The interactions with these receptors, which are generally inhibitory autoreceptors and postsynaptic receptors, contribute to the modulation of serotonergic neurotransmission.

Serotonin 5-HT2 Receptor Subtype Agonism

Quipazine is a well-established agonist at 5-HT2 receptors, with particularly significant activity at the 5-HT2A subtype. ncats.ionih.gov Its effects on this receptor family are central to many of its observed physiological actions.

Quipazine binds to and activates the 5-HT2A receptor. nih.gov This activation is consistent with the actions of classic psychedelic compounds. nih.gov The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway. nih.govnih.gov Upon agonist binding, this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com This cascade ultimately results in an increase in intracellular calcium levels and the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. nih.gov

Research has demonstrated that quipazine induces the accumulation of IP1 both in vitro in cells expressing 5-HT2A receptors and in vivo in the frontal cortex of mice, a brain region rich in these receptors. nih.gov This confirms its role as a functional agonist at the 5-HT2A receptor, initiating the canonical Gq/11 signaling cascade. nih.gov Furthermore, molecular modeling studies have identified key interactions for quipazine's binding to the 5-HT2A receptor, including a salt bridge with the conserved D1553.32 residue and a hydrogen bond with S1593.36, which are crucial for the activity of many 5-HT2A ligands. nih.gov

Quipazine also modulates 5-HT2B and 5-HT2C receptors. As a 5-HT2 agonist, its activity extends to the 5-HT2B receptor subtype. nih.gov 5-HT2B receptors are found in various tissues, including the cardiovascular system, and are involved in processes like gut motility. nih.govreprocell.com

Regarding the 5-HT2C receptor, quipazine has been shown to have equal potency at 5-HT1B and 5-HT1C receptors. nih.gov The 5-HT2C receptor is involved in the regulation of appetite, mood, and reward-related behaviors. nih.govwikipedia.org The activation of 5-HT2C receptors can influence the activity of other neurotransmitter systems, including the mesolimbic dopamine (B1211576) system. nih.gov

Serotonin 5-HT3 Receptor Agonism and Related Signaling

Quipazine is a recognized agonist at the 5-HT3 receptor. ncats.ionih.govrndsystems.com The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, permeable to cations such as sodium, potassium, and calcium. Its activation leads to rapid, transient depolarization of the neuronal membrane.

Studies using in vitro assays, such as [14C]guanidinium uptake in NG 108-15 cells, have confirmed the 5-HT3 agonist activity of quipazine. nih.gov The gastrointestinal side effects sometimes associated with quipazine have been attributed to its agonist activity at 5-HT3 receptors. nih.gov Interestingly, while 5-HT3 receptor activation contributes to these peripheral effects, it does not appear to be involved in the central behavioral effects mediated by 5-HT2A receptor stimulation. nih.gov

Serotonin Reuptake Inhibition Mechanisms

In addition to its direct receptor agonism, quipazine also functions as a serotonin reuptake inhibitor. nih.gov It binds to the serotonin transporter (SERT), the protein responsible for clearing serotonin from the synaptic cleft back into the presynaptic neuron. nih.govpharmgkb.org By inhibiting SERT, quipazine increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. nih.govnih.gov This mechanism is a hallmark of many antidepressant medications. nih.gov The dual action of quipazine as both a direct serotonin receptor agonist and a serotonin reuptake inhibitor contributes to its complex pharmacological profile. nih.gov

Affinities and Binding Kinetics to Receptor Subtypes (e.g., [3H]Quipazine binding, [3H]ketanserin displacement)

Quipazine's interaction with serotonin receptors has been characterized through various radioligand binding studies. These studies help determine the affinity of the compound for different receptor subtypes.

Notably, tritiated quipazine, [3H]Quipazine, has been utilized as a radioligand to label 5-hydroxytryptamine3 (5-HT3) receptors in rat brain membranes. These experiments revealed that [3H]Quipazine binds with high affinity to a single population of sites characteristic of the 5-HT3 receptor.

The affinity of quipazine for the serotonin 5-HT2A receptor has been assessed using [3H]ketanserin displacement assays. In these studies, quipazine competes with the radiolabeled antagonist [3H]ketanserin for binding to the 5-HT2A receptor. Research conducted on membranes from HEK293 cells stably expressing the human 5-HT2A receptor determined a pKi value of 4.7 ± 0.14 for quipazine. nih.gov This indicates a moderate affinity for the 5-HT2A receptor. nih.gov The binding is characterized by a salt bridge interaction between the N4′ atom of quipazine and the conserved aspartate residue D1553.32, as well as a hydrogen bond between the quinoline (B57606) nitrogen atom and the serine residue S1593.36, both of which are crucial for the binding of many ligands to the 5-HT2A receptor. nih.gov

| Receptor Subtype | Method | Tissue/System | Affinity Value | Reference |

|---|---|---|---|---|

| Human 5-HT2A | [3H]ketanserin displacement | HEK293 cells | pKi = 4.7 ± 0.14 | nih.gov |

| Rat 5-HT3 | [3H]Quipazine binding | Brain membranes | K_D = 1.2 ± 0.1 nM | umassmed.edu |

Interactions with Other Neurotransmitter Systems

Beyond the serotonergic system, quipazine's pharmacological profile includes interactions with other major neurotransmitter systems.

The interaction of quipazine with the dopaminergic system is complex and not fully resolved. Some evidence suggests that quipazine possesses dopamine agonist properties. For instance, in some animal studies, the behavioral effects of quipazine could be blocked by the dopamine antagonist haloperidol (B65202), and quipazine could substitute for the dopamine agonist apomorphine (B128758) in drug discrimination tasks. publish.csiro.au This suggests that some of quipazine's effects may be mediated through the stimulation of dopamine receptors. publish.csiro.au

However, other studies have reported conflicting findings, where dopamine antagonists like haloperidol and fluphenazine (B1673473) were without effect on the discriminative stimulus properties of quipazine. publish.csiro.au These discrepancies have led to the hypothesis that central serotonergic and dopaminergic pathways may interact in a cooperative manner to control behavior following quipazine administration, rather than quipazine having a simple direct dopaminergic effect. publish.csiro.au Some of quipazine's effects appear to be a combined result of its actions on both dopamine and serotonin mechanisms. The current body of research does not provide a clear consensus on whether quipazine directly modulates dopamine release.

Quipazine's engagement with the noradrenergic system appears to involve the modulation of alpha-adrenoceptors, though the exact mechanism is a subject of differing reports.

One line of research, using rat brain cortex slices, indicates that quipazine acts as an antagonist at presynaptic alpha-adrenoceptors. nih.gov In these experiments, quipazine increased the electrically stimulated overflow of tritium (B154650) from brain slices preloaded with [3H]-noradrenaline. nih.gov Furthermore, it shifted the concentration-response curve of noradrenaline for its inhibitory effect on neurotransmitter release to the right, a classic indicator of receptor blockade. nih.gov This suggests that quipazine blocks inhibitory presynaptic alpha-adrenoceptors, thereby increasing noradrenaline release. nih.gov

Conversely, a study on isolated perfused mesenteric arteries from spontaneously hypertensive rats (SHR) reported that quipazine potentiated vasoconstrictor responses to sympathetic nerve stimulation. nih.gov This effect was associated with a significant increase in the nerve stimulation-evoked overflow of [3H]-norepinephrine in SHR, suggesting a facilitation of transmitter release. nih.gov However, the study concluded that this presynaptic action is not attributable to alpha-adrenoceptor blockade but is likely due to a serotonin-like agonistic action at presynaptic sites. nih.gov These divergent findings highlight the complexity of quipazine's interaction with the noradrenergic system, which may vary depending on the specific tissue and experimental conditions.

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that responds to endogenous trace amines and is known to modulate dopaminergic and serotonergic systems. nih.govresearchgate.net Agonism at TAAR1 is being investigated as a novel mechanism for treating psychiatric disorders. frontiersin.orgnih.govmdpi.com Despite quipazine's interactions with monoaminergic systems that are also modulated by TAAR1, a direct interaction between quipazine and TAAR1 has not been characterized in the scientific literature found. The structural motifs typically associated with TAAR1 agonism, such as a phenyl-ethylamine or -methylamine backbone, are not present in the quinolinylpiperazine structure of quipazine. frontiersin.org

Neurobiological Effects and Behavioral Phenotypes in Pre Clinical Models

Effects on Neuronal Firing and Electrophysiological Properties

The dorsal raphe nucleus (DRN) is a principal source of serotonin (B10506) in the brain, and quipazine's effects on this nucleus are critical for understanding its influence on serotonergic pathways. frontiersin.org Research has shown that systemic administration of quipazine (B1207379) can suppress the firing rate of serotonergic neurons in the DRN. nih.gov This inhibitory action is thought to be mediated by the activation of somatodendritic 5-HT1A autoreceptors.

In contrast to its inhibitory effects on the DRN, quipazine generally has an excitatory effect on neurons in forebrain regions that receive serotonergic input, such as the ventral lateral geniculate nucleus and the dorsal hippocampus. nih.gov However, some studies have reported that microiontophoretic application of quipazine consistently depressed the firing rate of neurons in these forebrain areas, similar to the effects of 5-HT and LSD. nih.gov This highlights the complexity of quipazine's actions, which can vary depending on the method of administration and the specific neuronal population being studied.

Modulation of Neurotransmitter Release (e.g., serotonin, dopamine (B1211576), norepinephrine (B1679862) overflow)

Quipazine's pharmacological actions extend beyond direct effects on neuronal firing to the intricate modulation of neurotransmitter release. As a serotonin agonist, its most direct effect is on serotonin (5-HT) levels. By activating presynaptic 5-HT autoreceptors, quipazine can inhibit the release of 5-HT. However, its interactions with other receptor systems lead to a more complex modulation of other key neurotransmitters like dopamine and norepinephrine. mdpi.comnih.gov

Studies have demonstrated that quipazine can influence the release of both norepinephrine and dopamine. For example, in vitro experiments have shown that quipazine can diminish the potassium-induced release of these catecholamines from fragments of the medial basal hypothalamus. nih.govumassmed.edu This suggests an interaction between the serotonergic system and catecholaminergic systems that regulate various physiological processes. nih.govumassmed.edu However, other research indicates that quipazine can also block presynaptic alpha-adrenoceptors, which would be expected to increase norepinephrine release. nih.gov These seemingly contradictory findings underscore the compound's complex pharmacological profile and suggest that its net effect on neurotransmitter release is likely dependent on the specific brain region and the interplay of various receptor-mediated effects.

| Neurotransmitter | Effect of Quipazine on Release | Implicated Receptors |

| Serotonin (5-HT) | Increased overflow from slices preloaded with 3H-serotonin. nih.gov | Presynaptic 5-HT autoreceptors nih.gov |

| Dopamine (DA) | Diminished potassium-induced release from medial basal hypothalamus fragments. nih.govumassmed.edu | Serotonin and catecholamine receptor interactions nih.govumassmed.edu |

| Norepinephrine (NE) | Diminished potassium-induced release from medial basal hypothalamus fragments. nih.govumassmed.edu | Presynaptic alpha-adrenoceptors nih.gov |

Research into Behavioral Paradigms

The neurobiological actions of quipazine manifest as distinct behavioral changes in preclinical models, which are crucial for understanding the functional outcomes of its receptor interactions.

The head-twitch response (HTR) in rodents is a well-established behavioral assay for assessing the in vivo activity of 5-HT2A receptor agonists. mdpi.com Quipazine is known to reliably induce this behavior, which consists of rapid, involuntary rotational movements of the head. nih.gov The frequency of these twitches is considered a direct measure of 5-HT2A receptor stimulation. nih.gov

The HTR induced by quipazine can be blocked by pretreatment with antiserotonergic drugs, confirming the involvement of serotonin receptors. nih.gov Studies suggest that quipazine elicits this response through a dual mechanism: by directly activating postsynaptic serotonin receptors and indirectly by causing the release of endogenous serotonin. nih.gov This model has been pivotal in characterizing compounds that interact with the 5-HT2A receptor. nih.gov

Quipazine's impact on locomotor activity is complex and can be biphasic. In neonatal rats, quipazine has been shown to induce advanced locomotor patterns, such as pivoting and crawling, as well as increased postural behaviors like walking stance and head elevation. nih.gov This suggests that quipazine can activate the output stage of locomotor circuitry, potentially by directly activating motoneurons and interneurons of central pattern generators. nih.gov

The effects on locomotion can vary depending on the context and dosage. For instance, the novelty of the environment can influence behavioral sensitivity to serotonergic psychedelics that induce HTR. youtube.com

| Behavioral Paradigm | Observed Effect of Quipazine | Primary Receptor(s) Implicated |

| Head-Twitch Response (HTR) | Induces head-twitches. nih.gov | 5-HT2A nih.gov |

| Locomotor Activity | Induces developmentally advanced locomotor patterns in neonatal rats. nih.gov | Serotonin receptors on motoneurons and interneurons nih.gov |

Drug Discrimination Studies (e.g., comparison with LSD, DOM, amphetamine)

Drug discrimination paradigms are a valuable tool in preclinical research for characterizing the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a vehicle control. The ability of a novel compound to substitute for the training drug suggests a similar subjective and neurobiological effect.

Studies in rodents have demonstrated that quipazine produces stimulus effects that are recognized as similar to those of classic serotonergic hallucinogens. In rats trained to discriminate lysergic acid diethylamide (LSD) or 2,5-dimethoxy-4-methylamphetamine (DOM) from a vehicle, quipazine has been shown to fully substitute for the training drug. nih.gov This indicates that quipazine elicits subjective effects that overlap significantly with these prototypical 5-HT2A receptor agonists. However, the potency of quipazine in these models is notably lower, with one study observing that it required a dose approximately one order of magnitude greater than that of DOM to achieve full generalization for an LSD stimulus. nih.gov

While quipazine is a piperazine (B1678402) derivative, its discriminative stimulus profile appears distinct from many other compounds in this class. Many N-substituted piperazines, such as meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP), which are often used recreationally for their stimulant-like properties, tend to produce a stimulus that is dissimilar to that of classic psychedelics. nih.gov Quipazine, along with MK-212, is an exception, showing generalization to the psychedelic drug cue. nih.gov

In contrast to its substitution for serotonergic psychedelics, the interaction of quipazine with other classes of drugs, such as opioids, appears more complex. In a study using a fentanyl versus food choice procedure in rhesus monkeys, quipazine did not significantly alter the reinforcing effects of fentanyl. nih.gov This finding contrasts with other reports where quipazine was shown to enhance the antinociceptive effects of morphine, suggesting that its modulatory effects on opioid systems are procedure-dependent and may not extend to abuse-related behaviors. nih.gov

Table 1: Summary of Quipazine Drug Discrimination Findings

| Training Drug | Animal Model | Quipazine Effect | Potency Comparison | Citation |

|---|---|---|---|---|

| LSD | Rat | Full Substitution | ~10x weaker than DOM for LSD generalization | nih.gov |

| DOM | Rat | Full Substitution | Lower potency than DOM | nih.gov |

| Fentanyl | Rhesus Monkey | No significant alteration of choice | N/A | nih.gov |

Investigatory Behavior and Other Unconditioned Responses in Animal Models

Quipazine administration elicits a range of unconditioned behavioral responses in animal models, reflecting its complex interaction with multiple neurotransmitter systems, primarily the serotonergic system. These effects have been observed across various domains, including motor activity, social behavior, and innate responses.

One of the most well-characterized behavioral effects of 5-HT2A receptor agonists is the head-twitch response (HTR) in rodents, which is considered a reliable behavioral proxy for psychedelic-like activity. e-jarb.org Quipazine induces the HTR in mice. nih.gov In terms of effect profile, quipazine has been compared to the phenethylamines DOI and DOM, as it can produce a high number of head-twitches and a long-lasting response, although its potency is lower than these reference compounds. nih.gov

In the context of social behavior, quipazine has been shown to have inhibitory effects. In a study using juvenile rats, quipazine administration reduced the frequency of social play behaviors, specifically pinning. nih.gov This suggests a modulatory role for serotonin systems, activated by quipazine, in the expression of social interactions in young animals.

Quipazine also impacts conditioned behaviors that rely on unconditioned responses. In a two-way shuttle box task, quipazine significantly increased the acquisition of a conditioned avoidance response in rats in a dose-dependent manner. nih.govcapes.gov.br This effect is thought to be mediated through the stimulation of 5-HT1C and/or 5-HT2 receptors. nih.gov

Regarding motor function, quipazine appears to have a direct effect on spinal motor circuits. Direct intrathecal administration of quipazine was found to elicit hindlimb air-stepping in newborn rats, a form of locomotor-like activity. nih.gov This finding supports the hypothesis that quipazine's effects on motor behavior are, at least in part, mediated at the level of the spinal cord and can activate locomotor central pattern generators. nih.gov Conversely, studies on general locomotor and exploratory activity in open-field tests have shown that 5-HT2A agonists can decrease horizontal movement and investigatory behaviors like rearing and nose-pokes. nih.gov

Table 2: Effects of Quipazine on Unconditioned Behaviors in Animal Models

| Behavioral Domain | Animal Model | Observed Effect | Potential Mediating Receptor(s) | Citation |

|---|---|---|---|---|

| Psychedelic-like Behavior | Mouse | Induces Head-Twitch Response (HTR) | 5-HT2A | nih.gov |

| Social Behavior | Juvenile Rat | Reduction in social play (pinning) | Serotonin Receptors | nih.gov |

| Conditioned Avoidance | Rat | Increased acquisition of avoidance response | 5-HT1C/2 | nih.govcapes.gov.br |

| Motor Function | Newborn Rat | Elicitation of hindlimb air-stepping | 5-HT2 | nih.gov |

| Locomotion/Exploration | Rat | Decreased activity and investigatory behaviors | 5-HT2A | nih.gov |

Structure Activity Relationships Sar and Analog Development

Key Structural Features for Serotonin (B10506) Receptor Binding

The interaction of quipazine (B1207379) with serotonin receptors is dictated by several key structural features. The molecule consists of a quinoline (B57606) ring system linked to a piperazine (B1678402) moiety. wikipedia.org This fundamental scaffold is crucial for its biological activity.

Molecular modeling and computational studies have provided detailed insights into the binding of quipazine within the orthosteric binding site of the 5-HT₂A receptor. nih.gov These studies have highlighted two critical interactions:

A salt bridge forms between the protonated nitrogen atom (N₄’) of the piperazine ring and the highly conserved aspartate residue D155³.³² in the third transmembrane domain (TM3) of the receptor. This interaction is considered essential for the binding of most ligands to the 5-HT₂A receptor. nih.gov

A hydrogen bond is established between the nitrogen atom of the quinoline ring and a serine residue, S159³.³⁶, also in TM3. This specific hydrogen bond is vital for the activity of a range of 5-HT₂A receptor agonists and antagonists. nih.gov

Design and Pharmacology of Quipazine Derivatives

To dissect the broad pharmacology of quipazine and develop more selective agents, various derivatives have been synthesized and evaluated. These analogs often involve modifications to the piperazine ring or the quinoline nucleus.

N-methylquipazine: This derivative features a methyl group attached to the N₄’ nitrogen of the piperazine ring. nih.gov N-methylquipazine is a 5-HT₃ receptor agonist, exhibiting an affinity for this receptor that is nearly identical to that of the parent compound. nih.gov However, a key pharmacological distinction is that, unlike quipazine, N-methylquipazine does not bind to 5-HT₁B receptors. nih.gov

6-nitroquipazine (B1217420): The addition of a nitro group at the 6-position of the quinoline ring results in 6-nitroquipazine (also known as DU-24,565). This structural modification dramatically alters the compound's pharmacological profile. 6-nitroquipazine is a potent and highly selective serotonin reuptake inhibitor (SSRI). wikipedia.orgnih.gov It is approximately 65 times more potent as an inhibitor of serotonin accumulation than quipazine and demonstrates a roughly 1100-fold greater selectivity for the serotonin transporter over the norepinephrine (B1679862) transporter. nih.gov This highlights a significant shift from quipazine's mixed agonist and weak reuptake inhibitor profile to a highly specific transport inhibitor. nih.gov

Arylpiperazine Analogs: A range of other arylpiperazine analogs related to quipazine have been investigated. For instance, the deaza bioisostere of quipazine, 1-(2-naphthyl)piperazine (2-NP), retains some of the psychedelic-like, 5-HT₂A receptor-mediated effects of quipazine, though to a lesser extent. nih.gov In contrast, its positional isomer, 1-(1-naphthyl)piperazine (B79542) (1-NP), and isoquipazine are inactive in this regard, indicating that the specific arrangement of the aromatic system and its connection to the piperazine ring are critical for 5-HT₂A agonism. wikipedia.orgnih.gov Other arylpiperazines, such as meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP), tend to show a preference for the 5-HT₂C receptor over the 5-HT₂A receptor, a selectivity profile that is different from that of quipazine. wikipedia.orgnih.gov

| Compound | Key Structural Modification | Primary Pharmacological Profile | Notable Receptor Interactions |

|---|---|---|---|

| Quipazine | Parent Compound | Non-selective 5-HT Agonist, Weak SERT Inhibitor wikipedia.orgnih.gov | Agonist at 5-HT₂A, 5-HT₂C, 5-HT₃; Binds to 5-HT₁B wikipedia.orgnih.govnih.gov |

| N-methylquipazine | N-methylation of piperazine | 5-HT₃ Agonist nih.gov | Similar 5-HT₃ affinity to quipazine; Lacks 5-HT₁B binding nih.gov |

| 6-nitroquipazine | Nitro group at quinoline C6 | Potent and Selective Serotonin Reuptake Inhibitor (SSRI) wikipedia.orgnih.gov | Highly potent and selective for SERT nih.gov |

| 1-(2-naphthyl)piperazine (2-NP) | Quinoline replaced by naphthalene (B1677914) (deaza bioisostere) | Weak 5-HT₂A Agonist nih.gov | Shares some psychedelic-like effects with quipazine nih.gov |

Influence of Structural Modifications on Receptor Selectivity and Functional Profile

The development of quipazine analogs clearly demonstrates how targeted structural modifications can profoundly alter receptor selectivity and functional activity.

The transition from quipazine to 6-nitroquipazine is a prime example of shifting a compound's primary mechanism of action. The introduction of the electron-withdrawing nitro group at the 6-position of the quinoline ring transforms a broad-spectrum serotonin agonist into a highly selective serotonin reuptake inhibitor. nih.gov This suggests that the electronic properties of the quinoline system are a key determinant for affinity and activity at the serotonin transporter versus the serotonin receptors themselves.

Similarly, the methylation of the distal piperazine nitrogen in N-methylquipazine leads to a more selective ligand. This modification preserves high affinity for the 5-HT₃ receptor but eliminates binding at 5-HT₁B sites, indicating that the unsubstituted secondary amine of the piperazine in quipazine is important for its interaction with the 5-HT₁B receptor. nih.gov

Studies on a series of arylpiperazine derivatives have further shown that the fused benzene (B151609) ring of the quinoline is a crucial element for interaction with the SERT binding site. nih.gov By comparing the SAR of these derivatives at the SERT and the 5-HT₃ receptor, researchers have been able to identify molecular features that determine selectivity between these two important serotonergic targets. nih.gov For instance, while quipazine itself has high affinity for 5-HT₃ receptors, appropriate structural alterations to the arylpiperazine scaffold can yield selective 5-HT₃ partial agonists or antagonists. acnp.org

Computational and Molecular Modeling Approaches in Quipazine SAR

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of quipazine and its analogs. nih.gov These methods provide a structural framework for interpreting experimental binding data and guiding the design of new compounds.

Modeling studies have been successfully used to generate a three-dimensional model of quipazine docked within the 5-HT₂A receptor. nih.gov These models, based on the crystal structures of active-state receptors, have visually confirmed the key interactions, such as the salt bridge with D155³.³² and the hydrogen bond with S159³.³⁶, that anchor the ligand in the binding pocket. nih.gov This provides a rational basis for its agonist activity at this receptor.

These computational approaches are part of a broader strategy in drug discovery that combines modeling, ligand SAR, and receptor mutagenesis studies to iteratively refine our understanding of receptor-ligand interactions. acnp.orgchemrxiv.org By simulating the binding of different ligands and predicting their affinity and functional effects, researchers can prioritize the synthesis of novel derivatives with desired pharmacological profiles. chemrxiv.orgmdpi.com For example, computational models can help explain why analogs like 1-NP and isoquipazine fail to activate the 5-HT₂A receptor, likely due to steric clashes or an inability to form the key interactions within the binding site. nih.gov The application of these in silico techniques continues to accelerate the exploration of the chemical space around the quipazine scaffold, facilitating the development of more refined pharmacological tools and potential therapeutic agents.

Quipazine As a Pharmacological Research Tool

Utility in Studying Serotonergic System Functions and Dysfunctions

Quipazine's primary utility in research stems from its action as a non-selective serotonin (B10506) receptor agonist, with notable activity at the 5-HT2A and 5-HT3 receptors. nih.govqeios.com This allows researchers to probe the functions of these receptors in different physiological systems. For instance, its ability to induce psychedelic-like effects in animal models is attributed to its agonist activity at 5-HT2A receptors, making it a useful compound for studying the mechanisms underlying these effects. wikipedia.orgnih.gov

The compound has also been employed to investigate the role of the serotonergic system in regulating hormone secretion. Studies in ovariectomized rats have shown that quipazine (B1207379) administration can reduce luteinizing hormone (LH) and increase prolactin (PRL) levels, suggesting an interaction between serotonergic pathways and the neuroendocrine system. nih.govumassmed.edu Furthermore, quipazine has been used to explore the involvement of serotonin in the control of circadian rhythms, with local injections into the suprachiasmatic nucleus (SCN) mimicking the effects of light on the circadian clock. nih.gov

Application in Investigating Receptor Signaling Pathways

Quipazine is instrumental in dissecting the intracellular signaling cascades initiated by serotonin receptor activation. Research has demonstrated that quipazine activates the 5-HT2A receptor, leading to the engagement of the canonical Gq/11 signaling pathway. nih.gov This has been confirmed through in vitro and in vivo experiments measuring the accumulation of inositol (B14025) monophosphate (IP1), a downstream mediator of this pathway. nih.govacs.org

The ability of quipazine to mobilize intracellular calcium (Ca2+) via 5-HT2A receptor activation further solidifies its role as a tool for studying Gq/11-coupled receptor signaling. nih.govacs.org These studies not only confirm quipazine's mechanism of action but also provide a model for understanding how other substances might interact with and modulate this critical signaling pathway.

Role in Elucidating Neurotransmitter Interactions

Quipazine has proven valuable in uncovering the intricate interplay between the serotonergic system and other major neurotransmitter systems, such as the dopaminergic and noradrenergic systems. nih.gov For example, studies have shown that quipazine can influence the activity of dopaminergic neurons, as evidenced by its effect on dopamine (B1211576) depletion in the caudate nucleus and median eminence. nih.gov Specifically, it has been observed to diminish the potassium-induced release of both norepinephrine (B1679862) and dopamine from hypothalamic fragments in vitro. nih.gov

Interestingly, while quipazine does not generalize to dextroamphetamine in drug discrimination tests, amphetamine and cathinone (B1664624) have been found to partially generalize to quipazine, suggesting some degree of dopaminergic activity. wikipedia.org This highlights quipazine's utility in teasing apart the complex interactions between serotonin and dopamine in mediating specific behaviors. Furthermore, research has shown that the acute effects of quipazine on the head-twitch response are not affected by serotonin depletion, indicating a direct action on receptors rather than an effect mediated by increased serotonin release. nih.govacs.org

Use in Developing and Validating Animal Models of Neurobiological Phenomena

Quipazine has been extensively used in the development and validation of animal models for various neurobiological phenomena, particularly those related to the effects of psychedelic compounds. The head-twitch response (HTR) in rodents is a classic model used to predict psychedelic-like activity, and quipazine reliably induces this behavior through 5-HT2A receptor activation. wikipedia.orgnih.govacs.org The effects of quipazine in this model can be blocked by 5-HT2A receptor antagonists like M100907, further validating the model's specificity. nih.govacs.org

In addition to the HTR model, quipazine has been used in drug discrimination studies in rats, where it has been shown to produce stimulus generalization with other classic psychedelics like LSD and DOM. nih.gov In monkeys, quipazine has been observed to induce behavioral changes consistent with LSD-like effects. wikipedia.orgnih.gov Beyond behavioral models, quipazine has been used to study the molecular correlates of psychedelic action, such as the induction of immediate early genes (IEGs) like c-fos, egr-1, and egr-2 in the mouse somatosensory cortex. nih.gov Its ability to activate spinal cord circuitry has also been demonstrated in models of locomotor behavior. nih.gov

Considerations for Research Study Design and Methodological Approaches

When using quipazine in research, several methodological considerations are crucial for obtaining reliable and interpretable results. Due to its non-selective nature, it is essential to use specific receptor antagonists to isolate the effects mediated by a particular receptor subtype. For example, the use of a 5-HT2A receptor antagonist like M100907 is necessary to confirm that a specific behavioral or cellular response is indeed mediated by this receptor. nih.govacs.org

The species of animal used in the study is another important consideration. For instance, the emetic effects of quipazine, which are prominent in primates and are thought to be mediated by 5-HT3 receptor activation, are absent in rodents as they lack a vomiting reflex. wikipedia.orgnih.gov This species difference can significantly impact the behavioral outcomes and must be taken into account when translating findings.

Furthermore, the vehicle used to dissolve quipazine can influence its effects. For example, dissolving quipazine in a Tween 80 solution has been shown to enhance its absorption and effects when administered intrathecally. nih.gov Researchers should also be mindful of quipazine's effects on other systems that could confound the interpretation of results. For instance, its ability to inhibit serotonin reuptake could potentially influence synaptic serotonin levels, although studies have shown that its direct receptor agonist activity is the primary driver of certain acute behavioral effects. wikipedia.orgnih.gov

Data Tables

Table 1: Quipazine's Activity at Serotonin Receptors

| Receptor Subtype | Activity | Species | Reference(s) |

| 5-HT2A | Agonist | Human, Mouse, Rat | nih.gov, wikipedia.org, acs.org, nih.gov |

| 5-HT3 | Agonist | Human | wikipedia.org, nih.gov |

| 5-HT2B | Agonist | Human | wikipedia.org |

| 5-HT2C | Agonist | Human | wikipedia.org |

| 5-HT1A | Affinity | Human | wikipedia.org |

| 5-HT1B | Affinity | Human | wikipedia.org |

| SERT | Binds and blocks | Not specified | nih.gov |

Table 2: Effects of Quipazine in Animal Models

| Animal Model | Species | Observed Effect | Mediating Receptor/Pathway | Reference(s) |

| Head-Twitch Response (HTR) | Mouse | Increased HTR counts | 5-HT2A | nih.gov, wikipedia.org, acs.org |

| Drug Discrimination | Rat | Generalization to LSD and DOM | Not specified | nih.gov |

| LSD-like Behavioral Changes | Monkey | Symptomatology consistent with LSD | Not specified | nih.gov, wikipedia.org |

| Luteinizing Hormone (LH) Secretion | Rat | Reduced LH levels | Serotonergic system | nih.gov, umassmed.edu |

| Prolactin (PRL) Secretion | Rat | Increased PRL levels | Serotonergic system | nih.gov, umassmed.edu |

| Circadian Rhythm | Rat | Photic-like phase shifts | Serotonergic system at SCN | nih.gov |

| Locomotor Activity | Rat | Initiation of air-stepping | Spinal cord circuitry | nih.gov |

Table 3: Quipazine's Impact on Neurotransmitter Systems and Signaling

| System/Pathway | Effect | Brain Region/Cell Type | Reference(s) |

| Gq/11 Signaling Pathway | Activation, IP1 accumulation | HEK293 cells, Mouse frontal cortex | nih.gov, acs.org |

| Intracellular Calcium (Ca2+) | Mobilization | HEK293 cells | nih.gov, acs.org |

| Dopaminergic System | Depression of activity, reduced dopamine release | Caudate nucleus, Median eminence, Medial basal hypothalamus | nih.gov |

| Noradrenergic System | Diminished norepinephrine release | Medial basal hypothalamus | nih.gov |

| Immediate Early Gene (IEG) Expression | Induction of c-fos, egr-1, egr-2 | Mouse somatosensory cortex | nih.gov |

Synthesis and Chemical Synthesis Methodologies for Research Purity

Principal Synthetic Routes for Quipazine (B1207379) and its Maleate (B1232345) Salt (Bis(butenedioic acid))

The primary and most direct method for synthesizing the quipazine base involves a nucleophilic aromatic substitution reaction. This process is well-established for creating arylpiperazine compounds.

Synthesis of Quipazine Base: The fundamental synthesis reacts 2-chloroquinoline (B121035) with piperazine (B1678402). wikipedia.org In this reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, displacing the chlorine atom on the quinoline (B57606) ring to form the desired 2-(1-piperazinyl)quinoline, known as quipazine.

Reactants : 2-Chloroquinoline and Piperazine

Reaction Type : Nucleophilic Aromatic Substitution

Product : Quipazine (2-(1-Piperazinyl)quinoline)

Formation of Quipazine Dimaleate Salt: Quipazine is a basic compound due to the nitrogen atoms in the piperazine ring. To produce a stable, crystalline, and water-soluble salt for research purposes, it is reacted with an acid. The bis(butenedioic acid) form, also known as quipazine dimaleate, is created by reacting one molecule of the quipazine base with two molecules of maleic acid ((Z)-but-2-enedioic acid). nih.govcaymanchem.com This acid-base reaction results in the formation of a salt where the acidic protons from the maleic acid molecules protonate the basic nitrogen atoms of quipazine.

Reactants : Quipazine base and Maleic Acid

Stoichiometry : 1:2 ratio (Quipazine:Maleic Acid)

Product : Quipazine Dimaleate (2-(1-piperazinyl)-quinoline, (2Z)-2-butenedioate (1:2)) caymanchem.com

The resulting salt has the chemical formula C₁₃H₁₅N₃ • 2C₄H₄O₄. caymanchem.com

| Reaction Stage | Reactants | Product | Reaction Type |

| Quipazine Synthesis | 2-Chloroquinoline, Piperazine | Quipazine | Nucleophilic Aromatic Substitution |

| Salt Formation | Quipazine, Maleic Acid (2 equiv.) | Quipazine Dimaleate | Acid-Base Reaction |

Strategies for Analog Synthesis and Derivatization

To investigate the structure-activity relationships (SAR) and to develop compounds with altered selectivity or properties, numerous strategies for synthesizing quipazine analogs have been explored. These modifications typically target the quinoline ring, the piperazine ring, or the second nitrogen of the piperazine.

Modification of the Quinoline Ring : Substituents can be introduced onto the quinoline ring system. For example, the synthesis of 6-nitroquipazine (B1217420) introduces a nitro group, which has been shown to significantly increase affinity for the serotonin (B10506) transporter (SERT) compared to quipazine itself. nih.gov Another strategy involves halogenation, such as adding a fluorine atom to the quinoline ring, which can enhance metabolic stability. researchgate.net

Positional Isomerism and Bioisosteric Replacement : The point of attachment of the piperazine ring to the quinoline can be altered. For instance, moving the piperazine from the 2-position to another position on the quinoline ring creates positional isomers like isoquipazine. nih.gov Bioisosteric replacement, such as substituting the quinoline's nitrogen atom with a carbon (a "deaza" analog), has also been used to probe the importance of this heteroatom for biological activity. nih.gov

Derivatization of the Piperazine Moiety : The second nitrogen atom of the piperazine ring (N4') is a common site for derivatization. This allows for the attachment of various chemical groups to explore their impact on pharmacology. Examples include:

Alkylation : Introducing alkyl chains, such as in the synthesis of 4-(chloropropyl)-1-(2-quinolyl)piperazine, a congener of trazodone. nih.gov

Attachment of Complex Side Chains : Synthesizing hybrid molecules by linking larger fragments, such as in the creation of 6-nitroquipazine buspirone (B1668070) derivatives. nih.gov

Formation of Amides : Reaction of amino-phenazine derivatives with reagents like sebacoyl chloride to form amide-linked structures. rsc.org

These synthetic strategies allow for a systematic exploration of how different structural features influence the interaction of quipazine-like molecules with their biological targets. nih.gov

| Derivatization Strategy | Molecular Target | Example Analog/Derivative | Research Goal |

| Ring Substitution | Quinoline Ring | 6-Nitroquipazine | Enhance SERT affinity nih.gov |

| Positional Isomerism | Quinoline Ring | Isoquipazine | Study regiospecificity of receptor activation nih.gov |

| Piperazine N4' Derivatization | Piperazine Ring | Quipazine-Trazodone Hybrids | Develop selective serotonin uptake inhibitors nih.gov |

| Bioisosteric Replacement | Quinoline Ring | Deaza-quipazine | Investigate the role of the quinoline nitrogen nih.gov |

Purity and Characterization Considerations for Research-Grade Compound

Ensuring the purity and verifying the identity of research-grade quipazine and its salts is critical for obtaining reliable and reproducible experimental data. A combination of analytical techniques is employed for comprehensive characterization. For research applications, a purity of ≥98% is typically required. caymanchem.com

Key Analytical Methods:

Chromatography (HPLC) : High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to separate the compound from any impurities, starting materials, or byproducts from the synthesis. It is also the primary method for quantifying the purity of the final product.

Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the synthesized compound. For quipazine maleate (1:1 salt), the expected molecular weight is approximately 329.35 g/mol . nih.gov High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. NMR provides detailed information about the arrangement of atoms within the molecule, confirming that the correct isomer has been synthesized and that the structure is intact.

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The experimental values are compared against the theoretical values calculated from the chemical formula (e.g., for quipazine maleate: C, 62.00%; H, 5.81%; N, 12.76%; O, 19.43%) to verify the empirical formula and purity. medkoo.com

Radioligand Binding Assays : Beyond structural confirmation, functional characterization is crucial. Radioligand binding assays, for instance using [³H]ketanserin, are employed to determine the binding affinity (Ki) of quipazine for specific serotonin receptors (e.g., 5-HT₂A). nih.govnih.gov This confirms the compound's expected biological activity at its target.

Stability Assessment : It is also important to consider the stability of the compound. Studies have noted that radiolabeled quipazine can degrade, which could potentially interfere with experimental results, underscoring the need for proper storage and periodic purity checks. wikipedia.org

The United Nations Office on Drugs and Crime (UNODC) provides guidelines for the analysis of piperazine-based compounds, recommending a combination of methods for unambiguous identification, which is a standard practice in forensic and research laboratories. unodc.org

Future Directions and Unexplored Research Avenues

Investigation of Novel Receptor Interactions and Signaling Mechanisms

Future investigations into quipazine (B1207379) are set to explore its interactions with a wider array of receptors and the intricate signaling pathways it modulates. While quipazine is a known agonist at serotonin (B10506) 5-HT2A and 5-HT3 receptors, its potential for allosteric modulation presents a compelling new research avenue. nih.govwikipedia.orgwikipedia.org Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) site, and can subtly adjust the receptor's response to its natural ligand. wikipedia.orgnih.gov This could reveal a more nuanced role for quipazine in serotonergic neurotransmission.

Molecular modeling studies have already provided a detailed view of how quipazine docks into the 5-HT2A receptor. nih.gov These studies show that the aromatic part of the quipazine molecule sits (B43327) within a hydrophobic pocket, and it forms crucial bonds with specific amino acid residues, such as a salt bridge with D1553.32 and a hydrogen bond with S1593.36. nih.gov Understanding these interactions at a molecular level is key to deciphering its pharmacological effects.

Beyond direct receptor binding, researchers are interested in the downstream signaling cascades that quipazine initiates. It is known to activate the Gq/11 signaling pathway, leading to the production of inositol (B14025) monophosphate (IP1) and mobilization of intracellular calcium. nih.gov However, the full spectrum of its signaling effects, including potential "biased agonism" where a ligand preferentially activates one signaling pathway over another, remains to be fully elucidated. nih.gov

Advanced Pre-clinical Models for Understanding Quipazine's Neurobiological Impact

To better understand how quipazine affects the brain, researchers are turning to more advanced preclinical models. Traditional animal models, such as the mouse head-twitch response (HTR) model, have been instrumental in demonstrating quipazine's 5-HT2A receptor-mediated psychedelic-like effects. nih.govacs.org However, the field is moving towards more sophisticated systems that can provide deeper insights.

The use of brain organoids, three-dimensional cultures of brain cells derived from stem cells, offers a promising platform to study the effects of quipazine on human neural tissue in a controlled environment. Furthermore, the application of cutting-edge techniques like optogenetics could allow for the precise control and monitoring of specific neural circuits in response to quipazine. nih.govnih.gov Optogenetics uses light to control genetically modified neurons, enabling researchers to dissect the causal relationships between the activity of specific cell populations and the behavioral effects of the compound. nih.govnih.gov

Exploration of Quipazine's Potential as a Scaffold for Novel Research Probes

The chemical structure of quipazine makes it an attractive starting point, or scaffold, for the development of new research tools. nih.govnih.gov By modifying the quipazine molecule, scientists can create derivatives with altered properties, such as increased selectivity for specific receptor subtypes or the ability to be labeled with radioactive isotopes for imaging studies. nih.govnih.govnih.gov

One significant area of development is the creation of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) ligands. nih.govmdpi.comemory.edu These radiolabeled molecules allow for the non-invasive visualization and quantification of their target receptors in the living brain. For instance, [123I]-iodo-6-nitroquipazine has been investigated as a potential SPECT imaging agent for the serotonin transporter. nih.gov The development of such probes is crucial for understanding the distribution and function of serotonergic targets in both healthy and diseased states. morressier.com

Elucidating the Full Spectrum of Quipazine's Modulatory Effects on Neural Circuits

While the influence of quipazine on the serotonergic system is a primary focus, its effects on other neural circuits are also of great interest. Electrophysiological studies have provided direct evidence of quipazine's ability to depress the firing rate of serotonin-containing neurons in the dorsal raphe nucleus, as well as neurons in brain regions that receive serotonergic input, such as the ventral lateral geniculate nucleus and the dorsal hippocampus. nih.gov

Future research will likely employ advanced techniques to map the broader impact of quipazine on interconnected neural networks. This could involve combining pharmacological challenges with in vivo electrophysiology and advanced imaging to understand how quipazine modulates communication between different brain regions. Studies have suggested that quipazine's effects on locomotor activity may involve dopaminergic mechanisms, highlighting the need to look beyond the serotonergic system. nih.govresearchgate.net

Methodological Innovations in Studying Quipazine's Pharmacology

The study of quipazine's pharmacology is being advanced by a range of innovative methods. In vitro assays, such as [3H]ketanserin binding displacement, calcium mobilization, and inositol monophosphate accumulation assays, are used to characterize its activity at the 5-HT2A receptor. nih.gov

Computational approaches, including molecular docking and modeling, provide valuable insights into how quipazine interacts with its receptor targets at the atomic level. nih.gov These in silico methods can predict binding affinities and guide the design of new compounds with desired pharmacological profiles. The development of novel biosensors could also offer real-time monitoring of quipazine's effects on cellular signaling pathways.

Comparative Analysis with Emerging Serotonergic Research Compounds

To better understand the unique properties of quipazine, it is often compared with other serotonergic compounds. For example, its effects are contrasted with those of classic psychedelics like psilocybin and LSD, as well as other arylpiperazines such as TFMPP and mCPP. wikipedia.orgnih.gov Unlike TFMPP and mCPP, quipazine does not substitute for DOM (a psychedelic amphetamine) in drug discrimination tests, suggesting a different mechanism of action. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.